molecular formula C16H10Cl2N2OS B2795363 (E)-2-cyano-3-[2-(2,4-dichlorophenoxy)phenyl]-2-propenethioamide CAS No. 866019-93-4

(E)-2-cyano-3-[2-(2,4-dichlorophenoxy)phenyl]-2-propenethioamide

Cat. No. B2795363
CAS RN: 866019-93-4
M. Wt: 349.23
InChI Key: YNSQQDNUAOXDJQ-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-2-cyano-3-[2-(2,4-dichlorophenoxy)phenyl]-2-propenethioamide” is a chemical compound with the molecular formula C16H10Cl2N2OS and a molecular weight of 349.23. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Photoluminescent Material Development

The electrooxidation of similar cyano-phenyl compounds has been explored, with results indicating the formation of π-conjugated oligoaminothiophenes that exhibit photoluminescence properties. Such compounds are valuable for developing new classes of photoluminescent materials, potentially useful in various technological applications, such as optoelectronic devices (Ekinci et al., 2000).

Charge Transport in Field-Effect Transistors

Studies on distyryl-oligothiophenes with cyano groups have demonstrated that such substitutions can significantly affect charge transport in organic thin-film transistors. These findings provide a foundation for developing and optimizing materials for electronic applications (Didane et al., 2010).

Solar Cell Applications

The engineering of organic sensitizers, including compounds with cyano and phenyl groups, has led to significant improvements in solar cell efficiency. These compounds, upon anchoring onto TiO2 film, have exhibited exceptional incident photon to current conversion efficiency, demonstrating their potential in enhancing solar energy harvesting (Kim et al., 2006).

Heterocyclic Synthesis

Compounds similar to (E)-2-cyano-3-[2-(2,4-dichlorophenoxy)phenyl]-2-propenethioamide have been utilized as Michael’s acceptors in heterocyclic synthesis. This process yields a variety of derivatives including amides, esters, and several heterocyclic systems, which are valuable in pharmaceutical and chemical research (Shiba et al., 2011).

Safety and Hazards

This compound is not intended for human or veterinary use and is for research use only. Always handle chemicals with appropriate safety measures, and refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the lack of information on its specific targets, it is difficult to predict the downstream effects of this compound .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Without knowledge of the compound’s specific targets and mode of action, it is challenging to predict its effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .

properties

IUPAC Name

(E)-2-cyano-3-[2-(2,4-dichlorophenoxy)phenyl]prop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2OS/c17-12-5-6-15(13(18)8-12)21-14-4-2-1-3-10(14)7-11(9-19)16(20)22/h1-8H,(H2,20,22)/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSQQDNUAOXDJQ-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=S)N)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=S)N)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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